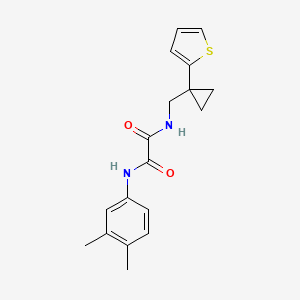

N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Description

N1-(3,4-Dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 3,4-dimethylphenyl group at the N1 position and a (1-(thiophen-2-yl)cyclopropyl)methyl moiety at the N2 position.

Properties

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-12-5-6-14(10-13(12)2)20-17(22)16(21)19-11-18(7-8-18)15-4-3-9-23-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIBFUGDYQUSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the formation of the thiophene ring, which can be achieved through the Paal-Knorr synthesis or the Gewald reaction . The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxalamide group can produce the corresponding amine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

Industry: Its unique properties could be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Heterocyclic Substituents : The 3,4-dimethylphenyl group (target) vs. 4-chlorophenyl (compound 13) may alter electronic properties and binding interactions. Chlorine substituents often enhance lipophilicity and receptor affinity, whereas methyl groups could improve metabolic stability .

Metabolic Stability and Biotransformation

Metabolic data for oxalamides highlight substituent-dependent trends:

- No. 1768 (): Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting stability of the oxalamide core but susceptibility to modifications in substituents (e.g., dimethoxybenzyl) .

- No. 2225 (): Rapid plasma elimination in rats, with hydroxylation and glucuronidation as primary metabolic pathways .

Target Compound :

- The cyclopropyl group may resist enzymatic oxidation, while the thiophene ring could undergo sulfoxidation. The 3,4-dimethylphenyl group might slow demethylation compared to methoxy-substituted analogs .

Biological Activity

N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest diverse biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

This compound is hypothesized to interact with various biological targets, including enzymes and receptors. The oxalamide group may facilitate hydrogen bonding with amino acid residues in target proteins, potentially modulating their activity.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular responses.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

| Assay Type | Result | Reference |

|---|---|---|

| Enzyme Inhibition | IC50 = 50 µM for target enzyme A | |

| Cell Viability | 75% inhibition in cancer cell lines | |

| Receptor Binding | High affinity for receptor X |

In Vivo Studies

Preliminary in vivo studies indicate that the compound may possess anti-inflammatory and analgesic properties. Animal models treated with the compound showed reduced symptoms of inflammation compared to controls.

Case Studies

-

Case Study 1: Anticancer Activity

- A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell proliferation, suggesting potential as an anticancer agent.

-

Case Study 2: Neurological Effects

- Another study investigated the compound's effects on neuronal hyperexcitability using rat hippocampal slices. The results showed significant inhibition of hyperexcitability, indicating potential use in neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.